molecular formula C29H45N5 B12570708 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine CAS No. 191546-16-4

2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine

Cat. No.: B12570708
CAS No.: 191546-16-4
M. Wt: 463.7 g/mol
InChI Key: SAONWUWLGMZMJD-UHFFFAOYSA-N
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Description

2,6-Bis(5-nonyl-1H-pyrazol-3-yl)pyridine is an organic compound belonging to the class of 2,6-bis(pyrazolyl)pyridines. These compounds are recognized in scientific research as multidentate, pincer-like ligands . The molecular structure features a central pyridine ring flanked by two 1H-pyrazole rings, each substituted with a nonyl chain at the 5-position. This specific substitution pattern is designed to enhance the ligand's lipophilicity and influence its steric properties when coordinating to metal centers. The primary research value of this compound lies in its application in coordination chemistry and materials science. As a tridentate N-donor ligand, it is a suitable candidate for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) . Its structure is analogous to other 2,6-bis(pyrazol-3-yl)pyridine scaffolds that have been successfully used to synthesize functional materials, including those with potential spin-crossover (SCO) activity . The long nonyl chains can impart specific solubility characteristics and may be used to modulate the crystall packing and properties of the resulting metal-organic structures. This product is intended for research applications by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Properties

CAS No.

191546-16-4

Molecular Formula

C29H45N5

Molecular Weight

463.7 g/mol

IUPAC Name

2,6-bis(5-nonyl-1H-pyrazol-3-yl)pyridine

InChI

InChI=1S/C29H45N5/c1-3-5-7-9-11-13-15-18-24-22-28(33-31-24)26-20-17-21-27(30-26)29-23-25(32-34-29)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

SAONWUWLGMZMJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=NN1)C2=NC(=CC=C2)C3=NNC(=C3)CCCCCCCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach:

  • Step 1: Preparation of 2,6-Di(1H-pyrazol-3-yl)pyridine Core
    The base ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, is synthesized by condensation reactions involving pyridine derivatives and hydrazine or substituted hydrazines. For example, 2-(1H-pyrazol-3-yl)pyridine can be prepared by reacting 2-propen-1-one derivatives with hydrazine hydrate in ethanol at moderate temperatures (~60 °C) with high yields (~97%). This step forms the pyrazole rings attached to the pyridine core.

  • Step 2: Introduction of Nonyl Substituents on Pyrazole Rings
    The 5-position nonyl substituents on the pyrazole rings are introduced via alkylation reactions. This involves the use of alkyl halides (e.g., nonyl bromide) reacting with the pyrazole nitrogen or carbon centers under basic conditions. For instance, a related compound, 2,6-bis(5-phenyl-1H-pyrazol-3-yl)pyridine, was alkylated using 2-bromopropane in the presence of sodium hydride in dry DMF at room temperature, followed by heating to 333 K for two days to achieve substitution. By analogy, nonyl bromide or a similar nonyl halide can be used to introduce the nonyl groups.

  • Step 3: Purification and Characterization
    The crude product is typically purified by column chromatography using solvents such as ethyl acetate and petroleum ether mixtures. The purified compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Preparation Method (Hypothetical Protocol Based on Analogous Compounds)

Step Reagents & Conditions Description Expected Outcome
1 2,6-Diacetylpyridine + Hydrazine hydrate, ethanol, 60 °C, 0.5 h Cyclocondensation to form 2,6-di(1H-pyrazol-3-yl)pyridine Formation of pyrazole rings on pyridine core with high yield (~97%)
2 2,6-di(1H-pyrazol-3-yl)pyridine + NaH (60%), dry DMF, room temp, 2 h; then nonyl bromide, 333 K, 48 h Alkylation of pyrazole rings at 5-position with nonyl groups Introduction of nonyl substituents, formation of 2,6-bis(5-nonyl-1H-pyrazol-3-yl)pyridine
3 Column chromatography (ethyl acetate/petroleum ether 1:4) Purification of product Pure white/yellow solid, confirmed by NMR and elemental analysis

Research Findings and Notes on Preparation

  • The presence of long nonyl chains on the pyrazole rings enhances the solubility of the compound in organic solvents, which is beneficial for subsequent applications in coordination chemistry and catalysis.

  • The alkylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Sodium hydride is used as a strong base to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution by the alkyl halide.

  • The reaction times for alkylation are relatively long (up to 48 hours) at elevated temperatures to ensure complete substitution due to steric hindrance from the bulky nonyl groups.

  • Analytical data such as elemental analysis and mass spectrometry confirm the successful incorporation of nonyl groups and the integrity of the pyridine-pyrazole framework.

Comparative Table of Related Ligands and Their Preparation

Compound Name Substituents Key Preparation Features Unique Properties
2,6-Di(1H-pyrazol-3-yl)pyridine None Direct condensation of diacetylpyridine with hydrazine Strong coordination ligand, base structure
2,6-Bis(5-phenyl-1H-pyrazol-3-yl)pyridine Phenyl at 5-position Alkylation with aryl halides under basic conditions Enhanced electronic properties, steric bulk
2,6-Bis(5-nonyl-1H-pyrazol-3-yl)pyridine Nonyl at 5-position Alkylation with nonyl halides, longer reaction times Increased solubility, altered electronic effects

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components. Research highlights include:

  • Antimicrobial Properties : Studies have shown that 2,6-bis(5-nonyl-1H-pyrazol-3-YL)pyridine possesses significant antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism of action is believed to involve the disruption of cellular pathways critical for cancer cell survival.
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme regulation is crucial.

Coordination Chemistry

The ability of 2,6-bis(5-nonyl-1H-pyrazol-3-YL)pyridine to form stable complexes with metal ions is of significant interest:

  • Metal Ion Complexation : Research indicates that this compound can coordinate with transition metals such as copper and iron. These metal complexes are essential for understanding the compound's catalytic properties and enhancing its stability in various reactions.
  • Catalytic Applications : The coordination with metals enhances the reactivity of 2,6-bis(5-nonyl-1H-pyrazol-3-YL)pyridine, making it a valuable ligand in catalysis. Its ability to facilitate reactions involving redox processes positions it as a promising candidate in the development of new catalytic systems .

Case Studies and Comparative Analysis

To better understand the applications of 2,6-bis(5-nonyl-1H-pyrazol-3-YL)pyridine, several case studies have been documented:

Application AreaStudy ReferenceFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, suggesting potential use in pharmaceuticals.
Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes linked to cancer progression.
Metal Coordination Formed stable complexes with molybdenum, enhancing catalytic efficiency in organic transformations.

Mechanism of Action

The mechanism of action of 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors, and its pathways involve modulation of metal ion homeostasis and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,6-Bis(5-nonyl-1H-pyrazol-3-yl)pyridine and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
2,6-Bis(5-nonyl-1H-pyrazol-3-yl)pyridine 5-nonyl (C₉H₁₉) ~455.6 (estimated) High hydrophobicity; strong metal-binding capacity MOFs, hydrophobic catalysts, liquid-liquid extraction
2,6-Bis(3-phenyl-1H-pyrazol-5-yl)pyridine 3-phenyl (C₆H₅) 381.43 Planar structure; π-π stacking interactions Crystallography, luminescent materials
2,6-Bis(5-amino-1H-pyrazol-3-yl)pyridine 5-amino (NH₂) 241.11 Polar functional groups; hydrogen-bonding capacity Intermediate for pharmaceutical synthesis, chelating agents
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine 1H-pyrazol-1-ylmethyl (CH₂C₃H₂N₂) 239.28 Flexible methyl linkers; intermolecular C–H···N hydrogen bonds Supramolecular assemblies, coordination polymers
2,6-Bis(butylthiomethyl)pyridine Butylthio (SC₄H₉) Not reported Sulfur-containing substituents; enhanced electron density Tyrosinase inhibition (IC₅₀ = 12.3 µM)
2,6-Bis([1,2,4]triazin-3-yl)pyridine 1,2,4-triazin-3-yl ~300 (estimated) Nitrogen-rich heterocycles; strong π-acceptor properties Antibacterial agents, radiopharmaceuticals

Key Findings from Comparative Analysis

Hydrophobicity vs. Polarity: The nonyl-substituted derivative exhibits superior hydrophobicity compared to phenyl- or amino-substituted analogs, enabling its use in nonpolar environments (e.g., lipid bilayer interactions or solvent-resistant MOFs) . In contrast, the amino-substituted analog (MW 241.11) demonstrates polar interactions, enhancing solubility in aqueous media for pharmaceutical applications .

Coordination Behavior :

  • The phenyl-substituted analog (MW 381.43) forms rigid, planar structures conducive to π-π stacking and crystallographic stability . By contrast, the methyl-linked pyrazole derivative (MW 239.28) adopts a flexible conformation, facilitating the formation of hydrogen-bonded networks in supramolecular chemistry .

Biological Activity: Sulfur-containing analogs (e.g., butylthiomethyl derivatives) exhibit significant tyrosinase inhibition (IC₅₀ = 12.3 µM), attributed to sulfur’s electron-donating properties enhancing substrate-enzyme interactions .

Synthetic Accessibility: The amino-substituted analog is synthesized via hydrazine hydrate and acetic acid under mild conditions (75% yield) , while phenyl-substituted derivatives require solvent-thermal methods with transition-metal salts (e.g., Cu(I)) for MOF synthesis .

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